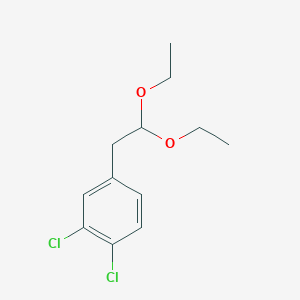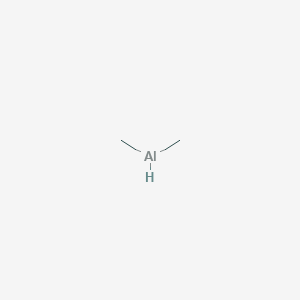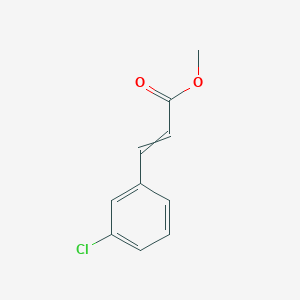
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H16Cl2O2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and a 2,2-diethoxyethyl group is attached at the 4 position. This compound is typically a colorless or slightly yellow liquid and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(2,2-diethoxyethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where benzene is chlorinated to introduce chlorine atoms at the desired positions. The 2,2-diethoxyethyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
This process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of 4-(2,2-diethoxyethyl)benzene.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dechlorinated derivatives .
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-(2,2-diethoxyethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through specific pathways, including oxidative stress and modulation of signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative with only two chlorine atoms and no additional functional groups.
4-(2,2-Diethoxyethyl)benzene: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,4-Dichloro-2-(2,2-diethoxyethyl)benzene: A positional isomer with chlorine atoms at different positions.
Uniqueness
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene is unique due to the presence of both chlorine atoms and the 2,2-diethoxyethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propiedades
Fórmula molecular |
C12H16Cl2O2 |
|---|---|
Peso molecular |
263.16 g/mol |
Nombre IUPAC |
1,2-dichloro-4-(2,2-diethoxyethyl)benzene |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-15-12(16-4-2)8-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3 |
Clave InChI |
JYHKPUJDZSZWDT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1=CC(=C(C=C1)Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112855.png)

![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)





![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
![4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol](/img/structure/B14112914.png)

